molecular formula C22H25N3O3S2 B2524510 ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate CAS No. 946276-67-1

ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

Cat. No. B2524510
M. Wt: 443.58
InChI Key: MMHFVNQYDZKPFT-UHFFFAOYSA-N
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Description

The compound ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate is a complex organic molecule that likely exhibits a range of interesting chemical properties and reactivities due to its heterocyclic structure. The presence of thiazole and pyridine rings suggests potential for biological activity, which could be explored in various scientific studies.

Synthesis Analysis

The synthesis of related compounds often involves the cyclization of thioamide with chloroacetoacetate, as seen in the synthesis of ethyl-2-(benzenepeptide-5-yl)-4-methyl-1,3-thiazole-5-carboxylate, with yields above 60% . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to form various substituted pyridine carboxylate derivatives . These methods typically involve room temperature reactions in the presence of solvents like ethanol and triethylamine (TEA), indicating a relatively mild synthetic approach.

Molecular Structure Analysis

The molecular structures of these compounds are often confirmed using spectroscopic techniques such as IR, ^1H NMR, and MS . Theoretical methods like density functional theory (DFT) can also be used to predict and confirm molecular geometry, as seen in the study of ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate . These analyses are crucial for understanding the three-dimensional arrangement of atoms within the molecule, which influences its reactivity and interactions.

Chemical Reactions Analysis

The reactivity of similar compounds includes transformations with N-nucleophiles to yield various substituted products . The formation of Schiff base compounds through coupling with aromatic aldehydes is another common reaction . These reactions can lead to a diverse array of derivatives, showcasing the versatility of the core structure in synthetic chemistry.

Physical and Chemical Properties Analysis

The physical and chemical properties of these compounds are characterized using various spectrometric techniques, including NMR and FT-IR . Crystallographic analysis can provide insights into the solid-state structure, as seen with the X-ray crystallographic analysis of certain derivatives . Thermal analyses and DFT studies can also contribute to a comprehensive understanding of stability and electronic properties .

Scientific Research Applications

Synthesis and Chemical Properties

A significant portion of research on ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate revolves around its synthesis and the exploration of its chemical properties. Mohamed (2014) elaborated on a convenient synthesis method for ethyl 1-amino-3-(substituted phenyl)-2-cyano-3H-benzo(4,5)thiazolo-(3,2-a) pyridine-4-carboxylate derivatives. This synthesis involved interactions of ethyl 2-(benzo[d]thazol-2-yl)acetate with various arylidinemalononitrile derivatives in an ethanol/triethylamine solution at room temperature, leading to the formation of ethyl iminothiazolopyridine-4-carboxylate and several other derivatives through subsequent reactions (Mohamed, 2014).

Another study by Zhu, Lan, and Kwon (2003) discussed the annulation reactions of ethyl 2-methyl-2,3-butadienoate, acting as a 1,4-dipole synthon, with N-tosylimines in the presence of an organic phosphine catalyst. This process resulted in the formation of ethyl 6-substituted-1-(4-tosyl)-1,2,5,6-tetrahydro-pyridine-3-carboxylates with complete regioselectivity, demonstrating an innovative approach to synthesizing highly functionalized tetrahydropyridines (Zhu, Lan, & Kwon, 2003).

Biological Evaluation and Applications

Research has also delved into the biological evaluation of related compounds, highlighting their potential applications in medicinal chemistry. Bhoi, Borad, Pithawala, and Patel (2016) conducted a study focusing on the microwave-assisted synthesis of novel ethyl 2-methyl-4-(pyridin-2-yl)-4H-benzo[4,5]thiazolo[3,2-a]pyrimidine-3-carboxylate derivatives. These compounds were evaluated for their antibacterial, antioxidant, and antitubercular activities, showcasing the therapeutic potential of such derivatives (Bhoi et al., 2016).

In another investigation, Jeankumar et al. (2013) designed and synthesized a series of thiazole-aminopiperidine hybrid analogues as novel Mycobacterium tuberculosis GyrB inhibitors. This study emphasized the importance of molecular hybridization in the development of new therapeutics against tuberculosis, with one compound in particular demonstrating promising inhibitory activity against Mycobacterium smegmatis GyrB ATPase, Mycobacterium tuberculosis DNA gyrase, and minimal cytotoxicity (Jeankumar et al., 2013).

properties

IUPAC Name

ethyl 3-(1,3-benzothiazol-2-yl)-2-(pentanoylamino)-5,7-dihydro-4H-thieno[2,3-c]pyridine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H25N3O3S2/c1-3-5-10-18(26)24-21-19(20-23-15-8-6-7-9-16(15)29-20)14-11-12-25(13-17(14)30-21)22(27)28-4-2/h6-9H,3-5,10-13H2,1-2H3,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMHFVNQYDZKPFT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)NC1=C(C2=C(S1)CN(CC2)C(=O)OCC)C3=NC4=CC=CC=C4S3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

443.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-(benzo[d]thiazol-2-yl)-2-pentanamido-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate

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